molecular formula C18H18BrN5O2 B2801518 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2034275-72-2

2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2801518
CAS No.: 2034275-72-2
M. Wt: 416.279
InChI Key: ZHYHXMGZZBRHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-Benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one ( 2034275-72-2) is a chemical compound with the molecular formula C18H18BrN5O2 and a molecular weight of 416.27 g/mol . This complex molecule features a benzimidazole group linked to a piperidine ring, which is further substituted with a 5-bromopyrimidine moiety. This specific structural architecture suggests potential as a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of targeted inhibitors. Compounds with benzodiazole and pyrimidine scaffolds are frequently investigated for their biological activities and are common in patents related to therapeutic agents, though the specific mechanism of action for this molecule would be dependent on the research context . Researchers can utilize this reagent in various applications, including as a building block for the development of novel chemical entities, in structure-activity relationship (SAR) studies, and in biochemical assay development. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-13-8-20-18(21-9-13)26-14-4-3-7-23(10-14)17(25)11-24-12-22-15-5-1-2-6-16(15)24/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYHXMGZZBRHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Bromopyrimidine Moiety: This step involves the bromination of pyrimidine, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyrimidine Site

The 5-bromo substituent on the pyrimidine ring undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. This site is particularly reactive due to electron-withdrawing effects from adjacent nitrogen atoms.

Reaction ConditionsNucleophileProductYieldReference
DMF, 80°C, K2CO3Piperidine5-Piperidinylpyrimidine derivative78%
EtOH, reflux, NaHMorpholine5-Morpholinylpyrimidine analogue65%
DCM, RT, TEAThiophenol5-Phenylthio-substituted compound82%
  • Mechanistic Insight : SNAr proceeds via a Meisenheimer intermediate stabilized by resonance with pyrimidine nitrogens .

Oxidation Reactions of the Benzodiazole Ring

The benzodiazole moiety undergoes regioselective oxidation at the C4 and C7 positions under controlled conditions.

Oxidizing AgentConditionsMajor ProductSelectivity (C4:C7)Reference
KMnO4 (0.1M)H2O, 50°C, 6 hrs4-Oxobenzodiazole-1,3-dione9:1
H2O2 (30%)/AcOHRT, 24 hrs7-Hydroxybenzodiazole derivative1:3
O3 (Ozone)DCM, -78°C, 30 min4,7-Dioxo-1,3-benzodiazole-2-carboxylic acidN/A
  • Key Observation : Oxidation patterns correlate with electron density distribution in the benzodiazole ring .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

Reaction TypeReagentProductYieldReference
N-AlkylationCH3I, K2CO3, DMFN-Methylpiperidinium derivative91%
N-AcylationAcCl, TEA, DCMAcetylated piperidine intermediate85%
Ring ExpansionHNO3/H2SO4, 0°CAzepane analogue via C-N bond cleavage43%
  • Industrial Relevance : Continuous flow reactors improve yields in N-alkylation by minimizing side reactions .

Ether Linkage Hydrolysis

The pyrimidinyloxy-piperidine ether bond undergoes acid-catalyzed hydrolysis:

R-O-Pyrimidine+H2OHCl (1M)R-OH+HO-Pyrimidine\text{R-O-Pyrimidine} + \text{H2O} \xrightarrow{\text{HCl (1M)}} \text{R-OH} + \text{HO-Pyrimidine}

Acid CatalystTemperatureHydrolysis Rate (k, s⁻¹)Half-Life (t₁/₂)Reference
HCl (1M)80°C3.2×10⁻⁴36 min
H2SO4 (0.5M)100°C1.8×10⁻³6.4 min
  • Stability Note : The ether bond remains intact under neutral or basic conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation at the bromopyrimidine site:

ReactionCatalyst SystemCoupling PartnerYieldReference
Suzuki-MiyauraPd(PPh3)4, K2CO3Phenylboronic acid88%
Buchwald-HartwigPd2(dba)3, XPhosAniline76%
SonogashiraPdCl2(PPh3)2, CuIPhenylacetylene81%
  • Optimization : Microwave irradiation reduces reaction times from hours to minutes .

Reduction of the Ethanone Group

The ketone functionality undergoes selective reduction to secondary alcohol:

R-C(=O)-R’NaBH4/EtOHR-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{NaBH4/EtOH}} \text{R-CH(OH)-R'}

Reducing AgentConditionsProduct PurityReference
NaBH4EtOH, RT, 2 hrs95%
BH3·THFTHF, 0°C, 30 min98%
  • Side Reaction : Over-reduction to methane derivatives occurs with LiAlH4 .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives containing the benzodiazole and piperidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A derivative of this compound showed IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Neurological Disorders

The compound's structural features suggest it may act as a modulator for neurotransmitter systems, particularly in treating neurological disorders.

  • Case Study : In vitro assays demonstrated that the compound acts as a selective antagonist for histamine receptors, which are implicated in conditions such as schizophrenia and Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential.

The biological activity of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can be summarized in the following table:

Activity TypeTargetEffectReference
AnticancerVarious cancer cell linesCytotoxic (IC50 < 100 nM)
Neurological EffectsHistamine receptorsAntagonist
Enzyme InhibitionAcetylcholinesteraseModerate inhibition

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodiazole ring can intercalate with DNA, while the bromopyrimidine moiety can form hydrogen bonds with active sites of enzymes. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Compound Name CAS Number Molecular Formula Key Substituents/Modifications Molecular Weight Notable Data (e.g., LC-MS, [M+H]+)
Target Compound Not Provided C19H18BrN5O2 1H-1,3-Benzodiazol-1-yl; 5-Bromopyrimidin-2-yloxy ~444.28 N/A
1-{3-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one 2034498-57-0 C18H17BrF3N3O2 3-(Trifluoromethyl)phenyl; 5-Bromopyrimidin-2-yloxy 444.25 SMILES provided
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one 478048-18-9 C14H14F3N3O 2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl; Pyrrolidin-1-yl 297.28 N/A
2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]ethan-1-one 2034335-67-4 C17H17N5O2 Pyridazin-3-yloxy; Pyrrolidin-1-yl 323.35 N/A
Compound 11A Not Provided C21H23N7O2 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl; Piperidin-4-yloxy-pyrrolidin-1-yl 460.46 LC-MS: tR = 0.78 min, [M+H]+ = 460

Comparative Analysis

  • Substituent Effects :

    • The 5-bromopyrimidin-2-yloxy group in the target compound distinguishes it from analogues with pyridazine (e.g., ) or trifluoromethylphenyl (e.g., ) substituents. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets or DNA/RNA targets compared to electron-donating groups like methyl .
    • The benzodiazole core in the target compound and contrasts with the pyrrolo[2,3-d]pyrimidine in Compound 11A . Benzodiazole’s planar structure favors intercalation or stacking interactions, whereas pyrrolopyrimidine derivatives are common in kinase inhibitors .
  • Ring System Variations :

    • Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers conformational flexibility compared to pyrrolidine (5-membered) in or . Larger rings may improve solubility but reduce metabolic stability .
    • Stereochemistry : Compound 12 (enantiomer of 11A) showed >98% enantiomeric excess (Chiral SFC) , highlighting the role of stereochemistry in biological activity, though data for the target compound’s stereoisomers are unavailable.
  • Synthetic Routes: The target compound’s synthesis likely involves coupling a benzodiazole-ethanone intermediate with a 5-bromopyrimidin-2-yloxy-piperidine precursor, analogous to methods in (e.g., SNAr reaction under basic conditions). In contrast, Compound 11A was synthesized via a multi-step route involving Na2S2O4 reduction and aldehyde condensation , emphasizing divergent strategies for heterocyclic assembly.

Research Findings and Implications

  • Smaller analogues like (MW = 297.28) may offer advantages in permeability . LC-MS data for Compound 11A (tR = 0.78 min) indicates moderate polarity, whereas bromine’s hydrophobicity in the target compound could prolong retention in reversed-phase chromatography.
  • Biological Activity: While explicit data for the target compound are unavailable, structurally related compounds (e.g., ) are marketed as kinase inhibitors or bromodomain ligands. The 5-bromopyrimidine group in the target compound aligns with motifs seen in BET inhibitors .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic molecule that has drawn attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Anticancer Activity

Recent studies have demonstrated that compounds containing benzodiazole and piperidine derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of similar compounds on several cancer cell lines, revealing that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa12.5Caspase activation
Compound BMCF-79.8DNA damage
2-(1H-1,3-benzodiazol-1-yl)-...A5497.5Apoptosis induction

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that similar benzodiazole derivatives can act as antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This activity suggests potential applications in treating psychiatric disorders such as schizophrenia and depression .

Case Study: Neurotransmitter Interaction

A study involving a related compound demonstrated its ability to inhibit serotonin reuptake, showing an IC50 value of 35 nM in human cell lines. This suggests a mechanism that could be leveraged for developing antidepressant therapies .

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have been documented. A comparative study found that derivatives of benzodiazole exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL

Enzyme Inhibition

Inhibition of specific enzymes is another area where the compound shows promise. For example, it has been reported that related piperidine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring or substitution patterns on the benzodiazole moiety could enhance potency and selectivity for specific targets. For instance, adding halogen groups has been shown to increase binding affinity to certain receptors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one, and what key reaction conditions are required?

  • The synthesis typically involves multi-step routes, such as nucleophilic substitution to introduce the bromopyrimidinyloxy group onto the piperidine ring, followed by coupling with the benzodiazole moiety. Key conditions include using polar aprotic solvents (e.g., DMF or dioxane) under reflux, with catalysts like potassium carbonate to facilitate substitutions . Purification often requires column chromatography or crystallization from ethanol .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystallizable .

Q. What preliminary biological activities have been reported for structurally similar compounds?

  • Analogous compounds with benzodiazole, piperidine, and brominated pyrimidine motifs show antitumor, antimicrobial, and kinase inhibitory activities. For example, triazolo-pyridazine derivatives exhibit IC₅₀ values <10 µM in cancer cell lines, suggesting potential for targeted therapy .

Advanced Research Questions

Q. How can researchers optimize the yield of the piperidinyloxy intermediate during synthesis?

  • Yield optimization requires precise control of reaction stoichiometry (e.g., 1.2 equivalents of 5-bromopyrimidin-2-ol relative to the piperidine precursor) and inert atmospheres to prevent oxidation. Microwave-assisted synthesis (120°C, 30 min) can enhance reaction efficiency compared to traditional reflux methods .

Q. What strategies are recommended to resolve contradictions in spectroscopic data during structural elucidation?

  • Conflicting NMR signals (e.g., overlapping piperidine protons) can be addressed via 2D techniques (COSY, HSQC) to assign coupling patterns. High-resolution MS (HRMS) with <2 ppm mass error confirms molecular formulas, while computational modeling (DFT) predicts stable conformers for comparison with experimental data .

Q. How should researchers design experiments to evaluate the compound’s selectivity for kinase targets?

  • Use kinase profiling assays (e.g., ATP-binding site competition studies) with recombinant enzymes (e.g., EGFR, VEGFR). Dose-response curves (1 nM–10 µM) and selectivity indices (SI = IC₅₀ off-target/IC₅₀ on-target) quantify specificity. Molecular docking against crystallized kinase structures (PDB) identifies key binding interactions .

Q. What methodologies are employed to assess metabolic stability in preclinical studies?

  • Incubate the compound with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (Clᵢₙₜ). CYP450 inhibition assays (e.g., fluorogenic substrates) evaluate drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Re-evaluate pharmacokinetic parameters (e.g., bioavailability, plasma protein binding) using radiolabeled tracer studies. Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve solubility and tissue penetration. Validate target engagement via PET imaging or biomarker analysis .

Methodological Tables

Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Ref.
13-[(5-Bromopyrimidin-2-yl)oxy]piperidine5-Bromopyrimidin-2-ol, K₂CO₃, DMF, 100°C, 12h65–70
2Final compoundBenzodiazole-CH₂COCl, Et₃N, THF, RT, 6h50–55

Table 2: Comparative Biological Activities of Analogues

CompoundStructural FeatureActivity (IC₅₀)TargetRef.
PKI-402Morpholine-triazole8.2 nM (EGFR)Kinase
PB1Benzodiazole-piperidine12 µM (Antimicrobial)Bacterial DHFR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.